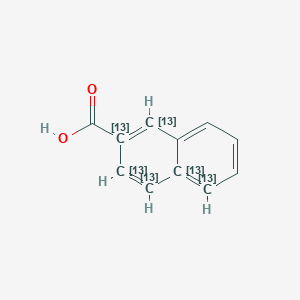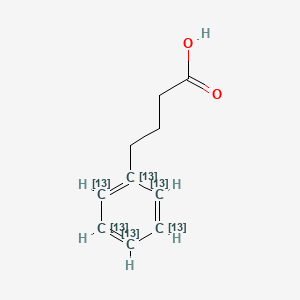
2-(1-Hydroxyethyl) Promazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxyethyl) Promazine-d4 is a deuterated derivative of 2-(1-Hydroxyethyl) Promazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their antipsychotic properties and are commonly used in the treatment of psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Méthodes De Préparation
The preparation of 2-(1-Hydroxyethyl) Promazine-d4 typically involves the oxidation of 2-(1-Hydroxyethyl) Promazine with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory. Industrial production methods may involve more sophisticated techniques to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(1-Hydroxyethyl) Promazine-d4 is primarily used in scientific research to study the pharmacokinetics and drug metabolism of phenothiazine derivatives. It is also used in the development of analytical methods for detecting and quantifying phenothiazine metabolites in biological samples. Additionally, this compound is valuable in the study of drug interactions and the mechanisms of action of antipsychotic drugs .
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 is similar to that of other phenothiazine derivatives. It acts as an antagonist at dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. The antipsychotic effect is primarily due to its antagonism at dopamine and serotonin receptors .
Comparaison Avec Des Composés Similaires
2-(1-Hydroxyethyl) Promazine-d4 is similar to other phenothiazine derivatives such as acepromazine, chlorpromazine, and promazine. its deuterated form makes it unique for use in pharmacokinetic studies, as the presence of deuterium atoms can influence the metabolic pathways and stability of the compound. This uniqueness allows for more precise studies of drug metabolism and interactions .
Similar Compounds::- Acepromazine
- Chlorpromazine
- Promazine
Propriétés
Numéro CAS |
1346603-20-0 |
|---|---|
Formule moléculaire |
C19H24N2OS |
Poids moléculaire |
332.498 |
Nom IUPAC |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
Clé InChI |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Synonymes |
10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


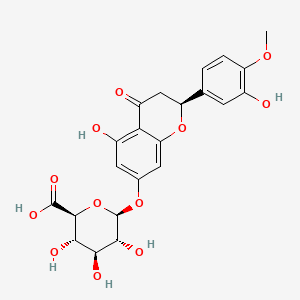

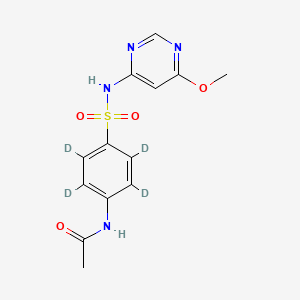
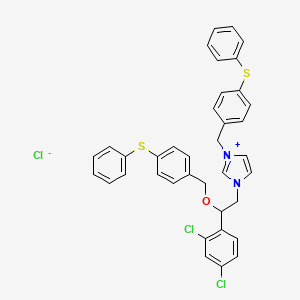

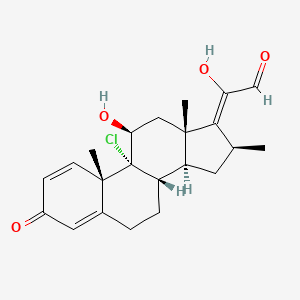
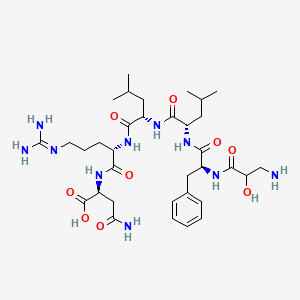
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

